molecular formula C8H13NO3 B3029031 (R)-2-Acetamido-2-cyclobutylacetic acid CAS No. 49607-09-2

(R)-2-Acetamido-2-cyclobutylacetic acid

Cat. No. B3029031
CAS RN: 49607-09-2
M. Wt: 171.19
InChI Key: GHJOZNKMMRLGJT-SSDOTTSWSA-N
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Description

(R)-2-Acetamido-2-cyclobutylacetic acid is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). This compound is a cyclooxygenase-2 (COX-2) inhibitor that has been extensively studied for its potential use in the treatment of various inflammatory diseases.

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

The pharmacokinetics and pharmacodynamics of compounds similar to (R)-2-Acetamido-2-cyclobutylacetic acid, such as ketamine, demonstrate significant insights into anesthesia and pain therapy. Ketamine, a compound with a chiral structure including two optical isomers, undergoes oxidative metabolism mainly by cytochrome P450 enzymes. The S(+)-enantiomer of ketamine is recognized for its potent anesthetic and analgesic properties, which are superior to the R(−)-enantiomer. This highlights the importance of chiral structures in drug efficacy, which may also apply to (R)-2-Acetamido-2-cyclobutylacetic acid in its specific applications (Peltoniemi et al., 2016).

Therapeutic Potential in Cystic Fibrosis

N-acetylcysteine, a compound with acetylated amino acid similar in naming convention to (R)-2-Acetamido-2-cyclobutylacetic acid, has shown promise in the management of cystic fibrosis. Its role in modulating inflammation and redox balance within the airways, as well as in preventing and eradicating biofilms, underscores the therapeutic potential of acetylated compounds in respiratory conditions (Guerini et al., 2022).

Antidepressant Effects

The rapid-acting antidepressant effects of ketamine, another compound with a chiral structure similar to (R)-2-Acetamido-2-cyclobutylacetic acid, provide insight into the potential psychiatric applications of acetylated amino acids. Ketamine's ability to produce hemodynamically stable anesthesia and its neuroprotective properties in humans suggest that (R)-2-Acetamido-2-cyclobutylacetic acid could have similar beneficial effects in neurological or psychiatric disorders (Peltoniemi et al., 2016).

properties

IUPAC Name

(2R)-2-acetamido-2-cyclobutylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)6-3-2-4-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJOZNKMMRLGJT-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](C1CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101245414
Record name Cyclobutaneacetic acid, α-(acetylamino)-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Acetamido-2-cyclobutylacetic acid

CAS RN

49607-09-2
Record name Cyclobutaneacetic acid, α-(acetylamino)-, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49607-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutaneacetic acid, α-(acetylamino)-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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